molecular formula C40H36N2O5 B8090356 (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

Cat. No.: B8090356
M. Wt: 624.7 g/mol
InChI Key: NFAHDTODHGODCZ-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is a complex organic compound characterized by its intricate molecular structure. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and as a building block in the creation of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc (9-fluorenylmethoxycarbonyl) group. The trityl group is then introduced to the carboxylic acid moiety through a series of reactions that may include coupling agents and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications. The process involves the use of automated synthesizers and reactors that can handle large volumes while maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid can undergo several types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: The compound can be reduced to produce different functional groups.

  • Substitution: The Fmoc and trityl groups can be substituted with other protecting groups or functional moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various coupling reagents like carbodiimides (e.g., DCC, EDC) are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is used as a building block for the synthesis of peptides and other bioactive molecules. Its Fmoc-protected amino group makes it a valuable reagent in solid-phase peptide synthesis.

Biology: In biological research, this compound is utilized to study protein interactions and enzyme activities. It serves as a tool for probing biological systems and understanding molecular mechanisms.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs or as intermediates in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is employed in the production of various chemical products, including specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then react with other amino acids to form peptide bonds. The trityl group provides stability and protection during the synthesis process.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its derivatives. The pathways involved may include those related to protein synthesis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • (S)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

  • Fmoc-protected amino acids

  • Trityl-protected amino acids

Uniqueness: (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid is unique due to its specific stereochemistry and the presence of both Fmoc and trityl protecting groups. This combination allows for precise control over the synthesis and functionalization of peptides and other molecules.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAHDTODHGODCZ-PSXMRANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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